Cas no 301225-58-1 (1-Boc-4-Propylaminopiperidine)

1-Boc-4-Propylaminopiperidine is a protected piperidine derivative featuring a Boc (tert-butoxycarbonyl) group at the 1-position and a propylamino substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research and drug development. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating further functionalization. The propylamino side chain enhances reactivity for subsequent modifications, such as alkylation or acylation. Its well-defined structure and high purity make it suitable for applications in medicinal chemistry, including the synthesis of bioactive molecules and heterocyclic scaffolds. The compound is typically handled under inert conditions to preserve its integrity.
1-Boc-4-Propylaminopiperidine structure
1-Boc-4-Propylaminopiperidine structure
Product Name:1-Boc-4-Propylaminopiperidine
CAS No:301225-58-1
MF:C13H26N2O2
MW:242.357743740082
MDL:MFCD07367771
CID:67535
PubChem ID:22458258
Update Time:2025-05-21

1-Boc-4-Propylaminopiperidine Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(propylamino)piperidine-1-carboxylate
    • 1-Boc-4-propylaminopiperidine
    • 4-PROPYLAMINO-1-BOC-PIPERIDINE,
    • 4-Propylamino-piperidine-1-carboxylic acid tert-butyl ester
    • 4-(Prop-1-ylamino)piperidine,N1-BOC protected
    • 4-(propylamino)piperidine-1-carboxylic acid tert-butyl ester
    • 4-N-(prop-1-yl)Amino-1-tert-butoxycarbonylpiperidine
    • 4-Propylamino-1-Boc-piperidine
    • PubChem11430
    • tert-butyl4-(propylamino)piperidine-1-carboxylate
    • 1-N-Boc-4-Propylaminopiperidine
    • ANTLLZTXAVHLAU-UHFFFAOYSA-N
    • AK144203
    • V5013
    • ST24049998
    • A18597
    • 225P581
    • Z13414123
    • DS-7793
    • EN300-45369
    • 4-(Prop-1-ylamino)piperidine, N1-BOC protected
    • SB36466
    • 1-Piperidinecarboxylic acid, 4-(propylamino)-, 1,1-dimethylethyl ester
    • MFCD07367771
    • AKOS009847690
    • CS-0152068
    • 4-(n-(prop-1-yl)amino)-1-tert-butoxycarbonylpiperidine
    • FT-0603855
    • AMY4924
    • Z445138368
    • S12055
    • SCHEMBL3315489
    • DTXSID40625751
    • 301225-58-1
    • DB-068225
    • 1-Boc-4-Propylaminopiperidine
    • MDL: MFCD07367771
    • Inchi: 1S/C13H26N2O2/c1-5-8-14-11-6-9-15(10-7-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3
    • InChI Key: ANTLLZTXAVHLAU-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC1)NCCC)=O

Computed Properties

  • Exact Mass: 242.19900
  • Monoisotopic Mass: 242.199
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 41.6

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.0±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 322.6°C at 760 mmHg
  • Flash Point: 148.9±25.9 °C
  • Refractive Index: 1.484
  • PSA: 41.57000
  • LogP: 2.71430
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-Boc-4-Propylaminopiperidine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Boc-4-Propylaminopiperidine Production Method

1-Boc-4-Propylaminopiperidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:301225-58-1)1-Boc-4-Propylaminopiperidine
Order Number:A18597
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:06
Price ($):163.0
Email:sales@amadischem.com

Additional information on 1-Boc-4-Propylaminopiperidine

Professional Introduction to Compound with CAS No. 301225-58-1 and Product Name: 1-Boc-4-Propylaminopiperidine

1-Boc-4-Propylaminopiperidine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. With a Chemical Abstracts Service (CAS) number of 301225-58-1, this compound represents a critical intermediate in the synthesis of various bioactive molecules. The structure of 1-Boc-4-Propylaminopiperidine consists of a piperidine ring substituted with a Boc (tert-butoxycarbonyl) group at the 1-position and a propylamine moiety at the 4-position. This unique configuration makes it a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

The significance of 1-Boc-4-Propylaminopiperidine lies in its versatility as a precursor for more complex molecules. Piperidine derivatives are widely recognized for their role in drug design due to their ability to mimic natural amino acid structures, thereby enhancing binding affinity and pharmacological activity. The Boc group, on the other hand, serves as an protecting group for the amine functionality, allowing for selective modifications during synthetic pathways. This dual functionality makes 1-Boc-4-Propylaminopiperidine an indispensable tool in the synthesis of peptidomimetics, kinase inhibitors, and other targeted therapies.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets, including cancer, inflammation, and neurodegenerative diseases. The propylamine substituent in 1-Boc-4-Propylaminopiperidine provides a flexible scaffold for designing molecules that can interact with biological receptors or enzymes. For instance, studies have shown that piperidine-based compounds can exhibit potent activity against tyrosine kinases, which are crucial in cancer signaling pathways. The Boc protection allows researchers to introduce additional functional groups without interfering with the amine moiety, enabling the creation of highly tailored compounds.

One of the most compelling applications of 1-Boc-4-Propylaminopiperidine is in the development of central nervous system (CNS) drugs. Piperidine derivatives have demonstrated efficacy in treating conditions such as depression, anxiety, and Parkinson's disease due to their ability to modulate neurotransmitter systems. The propylamine group enhances lipophilicity, facilitating blood-brain barrier penetration, while the Boc protection ensures controlled modification during synthesis. Recent advancements in medicinal chemistry have leveraged this compound to design next-generation neuromodulators with improved pharmacokinetic profiles.

The synthesis of 1-Boc-4-Propylaminopiperidine typically involves multi-step organic reactions starting from commercially available precursors. Key steps include nucleophilic substitution reactions to introduce the propylamine moiety followed by Boc group protection via reaction with di-tert-butyl dicarbonate (Boc2O). The process requires careful optimization to ensure high yield and purity, which are critical for pharmaceutical applications. Advances in catalytic methods and green chemistry have also contributed to more efficient synthetic routes, reducing waste and improving sustainability.

From a computational chemistry perspective, 1-Boc-4-Propylaminopiperidine has been extensively studied to understand its molecular interactions and pharmacological properties. Molecular docking simulations have revealed that this compound can bind effectively to various protein targets, including enzymes and receptors involved in metabolic disorders and infectious diseases. These studies not only provide insights into its mechanism of action but also guide the design of analogs with enhanced potency and selectivity. The integration of machine learning algorithms has further accelerated the discovery process by predicting optimal modifications based on structural data.

The pharmaceutical industry has recognized the potential of 1-Boc-4-Propylaminopiperidine as a key intermediate in drug development pipelines. Several biotech companies have incorporated this compound into their libraries for screening against diverse disease targets. Its modular structure allows for rapid diversification through combinatorial chemistry approaches, enabling high-throughput screening programs to identify lead candidates efficiently. Collaborative efforts between academic researchers and industry partners have led to novel drug candidates entering clinical trials, highlighting its importance in modern drug discovery.

Looking ahead, the future prospects of 1-Boc-4-Propylaminopiperidine are promising as new methodologies emerge in synthetic chemistry and drug design. Innovations such as flow chemistry and biocatalysis offer opportunities to streamline its production while maintaining high quality standards. Additionally, the growing interest in personalized medicine suggests that piperidine derivatives like this one will play a pivotal role in developing targeted therapies tailored to individual patient needs. As research continues to uncover new applications, 1-Boc-4-Propylaminopiperidine is poised to remain a cornerstone in pharmaceutical innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:301225-58-1)1-Boc-4-Propylaminopiperidine
A18597
Purity:99%
Quantity:25g
Price ($):163.0
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